N-(3-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine
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Overview
Description
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features a benzyl group substituted with a methylthio group and a trifluoromethyl group. This compound is of interest due to its unique chemical structure, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)benzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reactions. Reagents like sodium hydride or potassium carbonate are often employed to deprotonate the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors may also be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Azides, nitriles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methylthio group may interact with thiol-containing enzymes or proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-(methylthio)benzyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(3-(methylthio)phenyl)-N-(trifluoromethyl)propan-2-amine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both the methylthio and trifluoromethyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H16F3NS |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-[(3-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-9(2)16(12(13,14)15)8-10-5-4-6-11(7-10)17-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
USFOQUVGHPDTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)SC)C(F)(F)F |
Origin of Product |
United States |
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